1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine
Description
Propriétés
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-10-8-12(14)9-11(2)13(10)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFHRLZFMEJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Step 1: Preparation of 4-Bromo-2,6-dimethylbenzenesulfonyl Chloride
This step involves the chlorosulfonation of 4-bromo-2,6-dimethylbenzene . The reaction is typically carried out using chlorosulfonic acid as the reagent.
| Reagent | Quantity | Conditions |
|---|---|---|
| 4-Bromo-2,6-dimethylbenzene | 1 mol | Chlorosulfonic acid, 0°C to room temperature |
| Chlorosulfonic acid | Excess | Stirring for several hours |
Step 2: Reaction with 4-Methylpiperazine
The prepared sulfonyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine.
| Reagent | Quantity | Conditions |
|---|---|---|
| 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | 1 mol | Triethylamine, dichloromethane, 0°C to room temperature |
| 4-Methylpiperazine | 1 mol | Stirring for several hours |
Analysis of Reaction Conditions
The choice of solvent and base is crucial for the success of the reaction. Dichloromethane is commonly used as a solvent due to its stability and ability to dissolve both reactants. Triethylamine serves as an effective base to neutralize the hydrogen chloride byproduct.
Purification Methods
After the reaction, the product is typically purified using techniques such as column chromatography or recrystallization . These methods help remove impurities and improve the yield of the desired compound.
Spectroscopic Characterization
The synthesized compound can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . These methods provide detailed information about the molecular structure and purity.
| Spectroscopic Method | Information Provided |
|---|---|
| 1H NMR | Proton environments and chemical shifts |
| 13C NMR | Carbon environments and chemical shifts |
| MS | Molecular weight and fragmentation pattern |
Analyse Des Réactions Chimiques
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
Ethyl vs. Methyl Substituents
- 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (CAS: 1704067-23-1) replaces the methyl group on piperazine with an ethyl chain.
- 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS: 1240287-96-0) retains the methyl group on piperazine but modifies the bromine position on the phenyl ring (3-bromo vs. 4-bromo). This positional isomerism could influence steric hindrance and electronic effects, affecting binding affinity to targets like cytochrome P450 enzymes .
Aromatic vs. Aliphatic Sulfonyl Groups
- 1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine (CAS: 334501-24-5) replaces the 2,6-dimethylphenyl group with a simpler 4-methylphenyl moiety. The reduced steric bulk may diminish selectivity for enzymes requiring specific hydrophobic interactions .
- 1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine introduces an acetyl group instead of bromine. The electron-withdrawing acetyl group could modulate the sulfonyl group’s electronic properties, altering reactivity in nucleophilic substitution reactions .
Functional Group Modifications on the Aromatic Ring
Halogen Substitutions
- 1-((2-Bromo-6-fluorophenyl)methyl)-4-methylpiperazine (CAS: 1355247-64-1) replaces the sulfonyl group with a benzyl linker and introduces fluorine. Fluorine’s electronegativity may enhance metabolic stability, while the benzyl group could shift the compound’s mechanism of action toward receptor antagonism .
- 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (CAS: MFCD22380620) substitutes the phenyl ring with a pyridinyl system and adds methoxy groups. This heteroaromatic system may improve solubility and target kinase enzymes due to π-π stacking interactions .
Heterocyclic and Propargyl Additions
- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine incorporates a naphthaleneoxypropargyl chain. The propargyl group enables click chemistry applications, while the naphthalene moiety enhances interactions with hydrophobic protein pockets, as demonstrated in immunomodulatory studies .
Activité Biologique
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BrN2O2S
- Molecular Weight : 347.28 g/mol
- CAS Number : 304668-36-8
The compound exhibits various biological activities that can be attributed to its structural characteristics. The presence of the sulfonyl group and the piperazine moiety are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess such activity.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 10 | Inhibition of P-glycoprotein efflux pump activity |
| HeLa (Cervical) | 5.0 | Disruption of mitochondrial function |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.
Case Studies
- Case Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups. The study reported an increase in caspase-9 levels, indicating activation of the intrinsic apoptotic pathway.
- P-glycoprotein Inhibition : Another investigation focused on the compound's ability to inhibit P-glycoprotein in K562 cells, which are known for multidrug resistance. The results showed that the compound could enhance the efficacy of conventional chemotherapeutics by preventing drug efflux.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological evaluations indicate moderate toxicity at high concentrations, necessitating further studies to establish a safe therapeutic window.
Q & A
Basic: What are the standard synthetic routes for preparing 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting 4-methylpiperazine with 4-bromo-2,6-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
- Step 2 : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
- Optimization : Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride). Catalysts like DMAP (4-dimethylaminopyridine) may accelerate sulfonylation .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and verifying purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group integration at δ 3.1–3.5 ppm for piperazine protons, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~363.02 for C₁₃H₁₇BrN₂O₂S⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
Basic: How does the compound’s stability under varying storage conditions (light, temperature) impact experimental reproducibility?
- Light Sensitivity : Prolonged exposure to UV light degrades the sulfonyl group, reducing bioactivity. Store in amber vials at –20°C .
- Thermal Stability : Decomposition occurs above 80°C; differential scanning calorimetry (DSC) shows an endothermic peak at ~150°C .
- Recommendation : Use argon-purged vials and desiccants (silica gel) to prevent hydrolysis .
Advanced: What structure-activity relationships (SAR) justify modifications to the bromo-dimethylphenyl or piperazine moieties for enhanced biological activity?
- Bromo Substituent : The bromine atom at the 4-position enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- Methyl Groups on Piperazine : The 4-methyl group reduces steric hindrance, improving binding to CNS targets compared to bulkier substituents (e.g., ethyl or benzyl) .
- Sulfonyl Linker : Replacing sulfonyl with carbonyl decreases stability but may improve solubility for in vivo studies .
Advanced: How can conflicting data on the compound’s antimicrobial vs. anticancer activity be reconciled in mechanistic studies?
- Target Selectivity : Antimicrobial activity (e.g., against S. aureus) correlates with sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS) . Anticancer effects (e.g., in glioblastoma) may involve PI3K/AKT pathway modulation via sulfonyl-piperazine interactions .
- Methodological Adjustments : Use isogenic cell lines or bacterial strains to isolate target-specific effects. Dose-response assays (IC₅₀ vs. MIC) clarify potency disparities .
Advanced: What strategies mitigate low yields in cross-coupling reactions involving the bromoaryl group?
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance Suzuki-Miyaura coupling efficiency (yields >70% vs. <50% without ligands) .
- Solvent Effects : Use polar aprotic solvents (DMF or THF) to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 24 h) and improves regioselectivity .
Advanced: How do substituents on analogous piperazine derivatives influence pharmacokinetic properties (e.g., bioavailability, half-life)?
-
Comparative Data :
Substituent LogP t₁/₂ (h) Bioavailability (%) 4-Methyl (Target) 2.8 4.2 45 4-Ethyl 3.2 6.1 38 4-Benzyl 4.1 8.5 22 -
Trends : Increased hydrophobicity (higher LogP) extends half-life but reduces bioavailability due to plasma protein binding. Methyl balances solubility and metabolic stability .
Advanced: What computational modeling approaches predict the compound’s binding affinity for neurological targets (e.g., dopamine receptors)?
- Docking Studies : AutoDock Vina or Schrödinger Suite models predict sulfonyl-piperazine interactions with D₂/D₃ receptor transmembrane domains (binding energy < –8 kcal/mol) .
- MD Simulations : All-atom molecular dynamics (50 ns) reveal stable hydrogen bonds between the sulfonyl group and Asp110³·³² residue in D₃ receptors .
- Validation : Correlate in silico results with radioligand displacement assays (Ki < 100 nM for D₃ selectivity) .
Advanced: How do crystallographic studies resolve ambiguities in the compound’s conformational flexibility?
- X-ray Diffraction : Single-crystal analysis (CCDC deposition) confirms a chair conformation for the piperazine ring and dihedral angles of 85–90° between the sulfonyl and aryl groups .
- Torsional Barriers : DFT calculations (B3LYP/6-31G*) estimate a 5–8 kcal/mol barrier for sulfonyl group rotation, impacting receptor binding .
Advanced: What analytical workflows address batch-to-batch variability in pharmacological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
